molecular formula C22H35NO5 B4039370 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4039370
M. Wt: 393.5 g/mol
InChI Key: BKXPAMTYSYSMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a tert-butyl group and a phenoxypropyl chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine typically involves multiple steps, including the preparation of intermediates. One common method involves the alkylation of 4-tert-butyl-2-methylphenol with 3-chloropropylamine, followed by cyclization with methylpiperidine. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxypropyl chain, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Tert-butylphenoxy)propyl]-3-methylpiperidine
  • 1-[3-(4-Methylphenoxy)propyl]-3-methylpiperidine
  • 1-[3-(4-Tert-butyl-2-methylphenoxy)ethyl]-3-methylpiperidine

Uniqueness

1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group and the phenoxypropyl chain enhances its stability and potential interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO.C2H2O4/c1-16-8-6-11-21(15-16)12-7-13-22-19-10-9-18(14-17(19)2)20(3,4)5;3-1(4)2(5)6/h9-10,14,16H,6-8,11-13,15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXPAMTYSYSMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=C(C=C(C=C2)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 3
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.